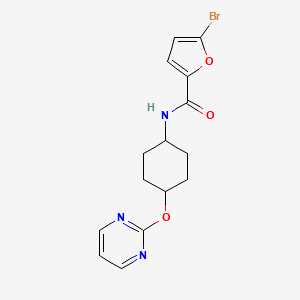
5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related furan carboxamide compounds involves various chemical reactions. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling reaction to yield various analogues . Similarly, the synthesis of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole was performed using an acid-catalyzed Belinelli synthesis, which is a three-component reaction . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths, angles, and crystal packing . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be influenced by the presence of substituents on the furan ring. For instance, selective N- or O-alkylation of pyrimidin-2(1H)-ones was achieved using brominated enones, with the selectivity being driven by the substituent at the 6-position of the pyrimidine ring . This suggests that the substituents on "this compound" could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are important for their potential application as pharmaceuticals. The provided papers do not directly discuss these properties for the compound , but studies on similar compounds, such as the antimicrobial activity of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides, suggest that these molecules can interact with biological systems, which is indicative of their solubility and stability under physiological conditions .
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Applications
Compounds related to "5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide" have shown promising results as antiprotozoal agents. Specifically, novel dicationic imidazo[1,2-a]pyridines and their derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria. These compounds exhibit strong DNA affinities, contributing to their effectiveness against these protozoal infections (Ismail et al., 2004).
Anticancer Applications
Research on pyrazolopyrimidine derivatives has revealed their potential as anticancer agents. These compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis indicates their cytotoxic effects against various cancer cell lines, underscoring their potential in cancer therapy (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Applications
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activity in models of pain and inflammation, with some derivatives demonstrating comparable or superior effects to standard drugs. This research highlights the potential of thiazolopyrimidine derivatives in developing new analgesic and anti-inflammatory medications (Selvam et al., 2012).
Antibacterial Applications
Compounds derived from "this compound" have been explored for their antibacterial properties. Notably, novel heterocyclic compounds have exhibited high antibacterial activity against resistant strains of bacteria such as Mycobacterium tuberculosis, Neisseria gonorrhoeae, and Staphylococcus aureus, including methicillin-resistant strains (MRSA). This research supports the development of new antibacterial agents to combat drug-resistant infections (Verbitskiy et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWGSBKRMHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

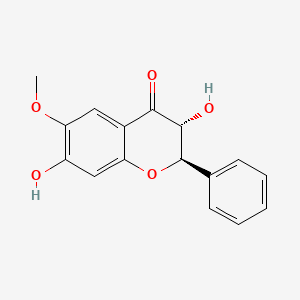
![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
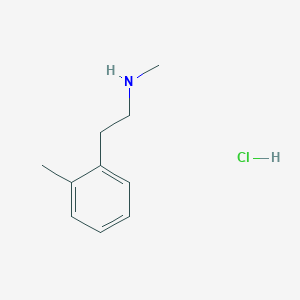
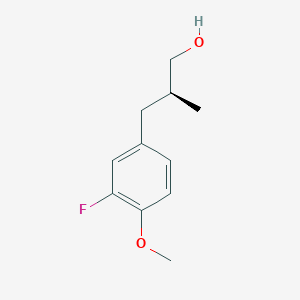
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
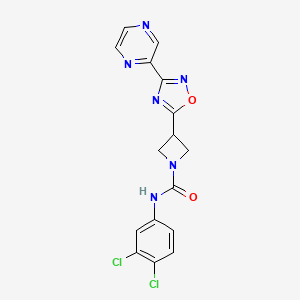
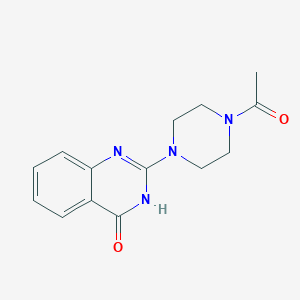
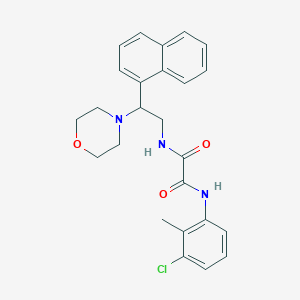

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)
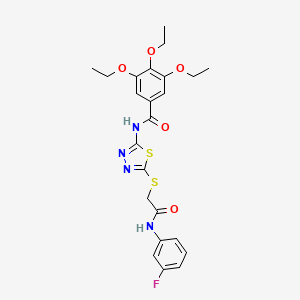

![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)